molecular formula C6H8N2O B3029969 (6-Methylpyridazin-3-YL)methanol CAS No. 848774-93-6

(6-Methylpyridazin-3-YL)methanol

Cat. No.: B3029969
CAS No.: 848774-93-6
M. Wt: 124.14
InChI Key: FBXMCKLYDLEXMR-UHFFFAOYSA-N
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Description

(6-Methylpyridazin-3-YL)methanol is a chemical compound with the molecular formula C6H8N2O. It is a derivative of pyridazine, a heterocyclic aromatic organic compound containing two nitrogen atoms at positions 1 and 2 of the six-membered ring. This compound has garnered attention in scientific research due to its potential biological activity and various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Methylpyridazin-3-YL)methanol typically involves the reduction of ethyl 6-methylpyridazine-3-carboxylate. One common method includes the use of sodium borohydride as a reducing agent in a mixture of methanol and tetrahydrofuran (THF) at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for a specified duration. The product is purified through column chromatography to obtain this compound as a yellow crystalline solid .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: (6-Methylpyridazin-3-YL)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be further reduced to form the corresponding amine.

    Substitution: The methyl group on the pyridazine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed:

    Oxidation: Formation of 6-methylpyridazin-3-ylmethanal or 6-methylpyridazin-3-ylmethanoic acid.

    Reduction: Formation of 6-methylpyridazin-3-ylmethanamine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(6-Methylpyridazin-3-YL)methanol has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds

Mechanism of Action

The mechanism of action of (6-Methylpyridazin-3-YL)methanol is not fully elucidated. it is believed to interact with specific molecular targets and pathways, such as inhibiting certain enzymes or modulating receptor activity. The exact molecular targets and pathways involved would depend on the specific biological activity being investigated .

Comparison with Similar Compounds

    Pyridazine: The parent compound, containing two nitrogen atoms in the ring.

    Pyridazinone: A derivative with a keto group at position 3, known for its diverse pharmacological activities.

    Pyrimidine and Pyrazine: Other diazines with nitrogen atoms at different positions in the ring.

Uniqueness: (6-Methylpyridazin-3-YL)methanol is unique due to the presence of both a hydroxyl group and a methyl group on the pyridazine ring. This structural feature imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .

Properties

IUPAC Name

(6-methylpyridazin-3-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-5-2-3-6(4-9)8-7-5/h2-3,9H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBXMCKLYDLEXMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90697701
Record name (6-Methylpyridazin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90697701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848774-93-6
Record name 6-Methyl-3-pyridazinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=848774-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-Methylpyridazin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90697701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6-methylpyridazin-3-yl)methanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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